3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Monoamine oxidase inhibitor Antidepressant research Structure-activity relationship

3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic benzamide derivative with a morpholinoethyl side chain, distinguished by the chlorine atom at the meta (3-) position of the phenyl ring. With a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol, it is a regioisomer of the clinically used monoamine oxidase A (MAO-A) inhibitor moclobemide (4-chloro analog).

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
CAS No. 321531-97-9
Cat. No. B2888410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
CAS321531-97-9
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17)
InChIKeyBUBMOYZWKAXWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS 321531-97-9): A Regioisomeric Benzamide for Specialized Research and Procurement


3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic benzamide derivative with a morpholinoethyl side chain, distinguished by the chlorine atom at the meta (3-) position of the phenyl ring. With a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol, it is a regioisomer of the clinically used monoamine oxidase A (MAO-A) inhibitor moclobemide (4-chloro analog) [1]. Its unique substitution pattern alters steric and electronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies and a potential negative control compound [2].

Why Generic Substitution Fails for 3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide: Positional Isomerism Dictates Biological Activity in Chloro-Morpholino Benzamides


The 3-chloro substitution pattern is not a trivial structural variation; it fundamentally alters the compound's ability to interact with biological targets compared to its 4-chloro congener moclobemide. In the benzamide class, the position of the halogen substituent drastically influences enzyme inhibition potency, as demonstrated by SAR studies showing that methyl substitution at the 3- versus 4-position can result in a more than 2-fold difference in IC50 values [1]. Therefore, procurement of the correct regioisomer is essential for reproducible pharmacological evaluation and for use as an authentic reference standard in analytical method development .

3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide: Quantitative Differentiation Evidence for Informed Procurement


MAO-A Enzyme Inhibition: 3-Chloro Regioisomer is Demonstrably Less Potent Than Moclobemide

Moclobemide (4-chloro analog) is a well-characterized reversible MAO-A inhibitor with a reported IC50 of 6.061 μM against human MAO-A [1]. In direct contrast, 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been reported to exhibit only 28 μM activity against Beta-secretase 1 (BACE1) with no significant MAO-A inhibition noted [2]. This shift in target preference and loss of potency underscores the critical role of the chlorine substitution pattern.

Monoamine oxidase inhibitor Antidepressant research Structure-activity relationship

Physicochemical Property Comparison: logP of 3-Chloro vs. 4-Chloro Isomer

The calculated partition coefficient (XLogP3) for 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is 1.5 [1], while the clinically used 4-chloro isomer moclobemide has a reported logP of approximately 1.6 [2]. Although the difference is small, it can influence membrane permeability and compound distribution, and indicates a distinct dipole moment and hydrogen bond acceptor topology which can affect crystal packing and formulation characteristics.

Lipophilicity Drug formulation Physicochemical analysis

Tankyrase 2 Inhibitor Analog Demonstrates Scaffold Versatility of the 3-Chloro Core

The derivative 3-chloro-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide is a potent tankyrase 2 inhibitor with a demonstrated Ki of 191 nM, and its co-crystal structure (PDB 4J22) reveals how the 3-chloro-benzamide core engages the target [1]. In contrast, the unsubstituted 3-chloro parent compound shows no such activity, confirming its utility as a blank scaffold for targeted derivatization [2].

Tankyrase inhibitor Medicinal chemistry X-ray crystallography

Chromatographic Differentiation: 3-Chloro Isomer as a Critical Impurity Standard for Moclobemide API

Validated reversed-phase HPLC methods for moclobemide active pharmaceutical ingredient (API) require resolution of the 3-chloro positional isomer, a potential process-related impurity. Under standard C18 column conditions with acetonitrile-phosphate buffer mobile phases, the 3-chloro isomer elutes with a relative retention time (RRT) of approximately 0.85 relative to moclobemide [1]. This quantitative chromatographic difference is essential for accurate quantification and batch-to-batch consistency in pharmaceutical manufacturing.

Pharmaceutical quality control HPLC impurity profiling Reference standard

3-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide: Preferred Application Scenarios for Scientific and Industrial Use


Negative Control for MAO-A Enzyme Assays

Use 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide as a negative control probe to confirm assay specificity for MAO-A inhibition, as it lacks significant activity at concentrations where moclobemide fully inhibits the enzyme [1]. This application is critical for high-throughput screening campaigns aiming to identify novel MAO-A inhibitors with alternative chemotypes.

Medicinal Chemistry Starting Material for Tankyrase and PARP Inhibitors

The 3-chloro-benzamide core is a validated pharmacophore for tankyrase 2 inhibition, as evidenced by the co-crystal structure of the elaborated analog in PDB 4J22 [1]. Researchers initiating lead discovery programs targeting the Wnt signaling pathway can procure the parent compound as a versatile intermediate for further derivatization and fragment-based drug design.

Reference Standard for Moclobemide Impurity Profiling in Pharmaceutical QC

As a positional isomer impurity of moclobemide, the compound is essential for HPLC method validation and routine quality control testing. Its distinct chromatographic profile with an RRT of ~0.85 under standard conditions [1] ensures unambiguous identification and quantification, fulfilling ICH Q3A requirements for impurity monitoring in drug substances.

Chemical Probe for Studying Halogen Substitution Effects on Drug-Receptor Interactions

The compound facilitates systematic SAR studies on the influence of chlorine substitution pattern on binding kinetics, thermodynamics, and selectivity across various biological targets [1]. Its well-defined structure and commercial availability make it a cost-effective tool for academic and industrial laboratories investigating halogen bonding in medicinal chemistry.

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